molecular formula C19H19N3O4S2 B2961871 N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921927-00-6

N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2961871
CAS RN: 921927-00-6
M. Wt: 417.5
InChI Key: JKFDZOKDYFZZQH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Pharmacological Applications

  • Compounds with thiazole and thiadiazole scaffolds have been evaluated for their potential as inhibitors of various enzymes and receptors, demonstrating significant pharmacological activities. For instance, thiazolylsulfonamides have shown inhibitory action against carbonic anhydrase, suggesting their utility in treating conditions like glaucoma, epilepsy, and certain types of cancer (Carta et al., 2017). Similarly, derivatives have been explored for their antimicrobial (Darwish et al., 2014) and antiviral activities, including potential efficacy against HCV (Ş. Küçükgüzel et al., 2013), highlighting the broad spectrum of pharmacological applications.

Anticancer and Anti-inflammatory Applications

  • The structural features of these compounds contribute to their anticancer and anti-inflammatory properties. For example, derivatives of thiazolidinones have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, demonstrating potential as therapeutic agents (Koppireddi et al., 2013). This suggests that N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide could have similar applications, pending further research.

Chemical Synthesis and Molecular Docking Studies

  • The synthesis of compounds containing thiazole, thiadiazole, and sulfonamide groups often involves innovative techniques, including microwave-assisted synthesis, which has been utilized to improve reaction times and yields (Virk et al., 2018). Additionally, molecular docking studies have provided insights into the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective therapeutic agents (Jung et al., 2004).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFDZOKDYFZZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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